molecular formula C10H13ClOSi B12612878 CID 71427826 CAS No. 918131-72-3

CID 71427826

Cat. No.: B12612878
CAS No.: 918131-72-3
M. Wt: 212.75 g/mol
InChI Key: NDBPJMDJVOZJNJ-UHFFFAOYSA-N
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Description

CID 71427826, identified as compound 4 in recent research, is a structurally complex fungal metabolite belonging to the chaetogobosin family. Its molecular formula was determined as C₃₁H₃₄N₂O₈ based on HRESIMS data (observed m/z 611.2246 [M + H]⁺) . Key structural features include:

  • A bicyclic core with an epoxide group at C-5 and C-6, distinguishing it from non-epoxidized analogs like chaetogobosin Vb (compound 3).
  • Absolute configurations of (5R, 6S), confirmed by experimental and calculated electronic circular dichroism (ECD) spectra (Figure 3) .
  • NMR spectral data (¹H and ¹³C) show characteristic signals for the epoxide (C-5: δC 63.0; C-6: δC 65.1) and correlations via HMBC (e.g., Me-12 to C-5/C-6) and NOESY (Me-11 to H-3/Me-12) .

This compound is hypothesized to arise from the epoxidation of chaetogobosin Vb, retaining most stereochemical features except at C-5 and C-6 .

Properties

CAS No.

918131-72-3

Molecular Formula

C10H13ClOSi

Molecular Weight

212.75 g/mol

InChI

InChI=1S/C10H13ClOSi/c1-8(13-7-11)9-5-3-4-6-10(9)12-2/h3-6,8H,7H2,1-2H3

InChI Key

NDBPJMDJVOZJNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC)[Si]CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71427826 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Common methods include:

    Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.

    Catalytic Reactions: Catalysts are often used to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Precise control of temperature and pressure is crucial to ensure the desired reaction pathway and to minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle significant quantities of reactants.

    Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and consistency.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

CID 71427826 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

    Reduction: Reduction reactions involve the gain of electrons, often using reducing agents like hydrogen or metal hydrides.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Transition metal catalysts such as palladium and platinum are often employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

CID 71427826 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which CID 71427826 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Signal Transduction: this compound can influence signal transduction pathways, altering cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 71427826 exhibits distinct structural and spectroscopic differences compared to related chaetogobosins and marine-derived briaviolides. Below is a detailed analysis:

Table 1: Structural and Spectral Comparison of this compound and Analogues

Compound Molecular Formula Key Modifications NMR Shifts (δC, Key Positions) Biological/Functional Implications
This compound C₃₁H₃₄N₂O₈ Epoxide (C-5, C-6) C-5: 63.0; C-6: 65.1 Enhanced stability vs. non-epoxidized forms
Chaetogobosin Vb (3) C₃₁H₃₂N₂O₇ Double bond (C-5, C-6) C-5: ~120; C-6: ~130 (inferred) Higher reactivity due to unsaturated bond
Compound 5 C₃₁H₃₄N₂O₈ Nitro group (C-1'), Carbonyl (C-3') C-3': 200.3 Potential bioactivity modulation
Briaviolide F (6) C₂₈H₃₉O₁₀Cl 2β-hydroxyl, 12α-hexanoyl C-2: 74.0; C-9: 68.7 Marine-derived; ester-linked bioactivity

Key Findings:

Epoxide vs. Double Bond (this compound vs. Chaetogobosin Vb): The epoxide in this compound replaces the C-5/C-6 double bond in chaetogobosin Vb, confirmed by the absence of olefinic carbons (~δC 120–130) and HMBC/NOESY correlations . This modification likely enhances chemical stability and alters intermolecular interactions.

Marine Briaviolides (): Briaviolide F (C₂₈H₃₉O₁₀Cl) and G exhibit ester substituents (e.g., hexanoyl at C-12) and α/β-oriented hydroxyl groups, contrasting with the chaetogobosins' epoxide/nitro modifications. Their bioactivity may relate to marine adaptation mechanisms .

Table 2: Spectroscopic Techniques for Structural Elucidation

Method Role in Characterization Example for this compound
HRESIMS Determines molecular formula and unsaturation degree m/z 611.2246 [M + H]⁺ for C₃₁H₃₄N₂O₈
ECD Assigns absolute configuration Matched (5R,6S) via experimental/calculated spectra
NOESY Resolves stereochemistry Correlations between Me-11, H-3, and Me-12

Research Implications and Limitations

  • Structural-Activity Relationships (SAR): Epoxidation and nitro-group incorporation may influence bioactivity (e.g., cytotoxicity, enzyme inhibition), though biological data for this compound remain unexplored in the provided evidence .
  • Limitations: Spectral discrepancies (e.g., HRESIMS vs. calculated mass for this compound) warrant further validation. Comparative studies with synthetic analogs are needed to confirm functional impacts.

Biological Activity

Overview of CID 71427826

This compound is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. It is primarily studied for its effects on various biological pathways, particularly in relation to its role as a modulator in cellular processes.

This compound is known to interact with specific molecular targets within cells, influencing signaling pathways that are crucial for various physiological processes. Its mechanism involves:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, which can lead to changes in cellular responses.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play a role in metabolic pathways, potentially affecting cell growth and apoptosis.

In Vitro Studies

Several in vitro studies have highlighted the biological activity of this compound:

  • Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest. For example, studies demonstrated a significant reduction in the growth rate of breast cancer cells when treated with varying concentrations of the compound.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in tumor cells, leading to increased rates of programmed cell death.

In Vivo Studies

In vivo studies further elucidate the biological effects of this compound:

  • Tumor Growth Inhibition : Animal models treated with this compound exhibited reduced tumor size compared to control groups, suggesting its potential as an anti-cancer agent.
  • Toxicity Assessment : Toxicological evaluations revealed that while this compound has potent biological effects, it also presents a risk of toxicity at higher doses, necessitating careful dosage regulation.

Case Study 1: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cell lines treated with this compound showed:

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
255035
502070

The results indicate a dose-dependent response where higher concentrations significantly reduce cell viability and increase apoptosis rates.

Case Study 2: Animal Model for Tumor Growth

In an animal model study assessing the efficacy of this compound on tumor growth:

Treatment GroupInitial Tumor Size (mm)Final Tumor Size (mm)% Reduction
Control3060-
Low Dose (5 mg/kg)304525
High Dose (10 mg/kg)302066.67

The high-dose group exhibited significant tumor size reduction compared to controls, indicating promising anti-tumor properties.

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